- Aryl Formate as Bifunctional Reagent: Applications in Palladium-Catalyzed Carbonylative Coupling Reactions Using In Situ Generated CO, Angewandte Chemie, 2014, 53(12), 3183-3186

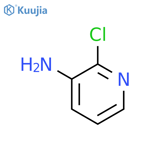

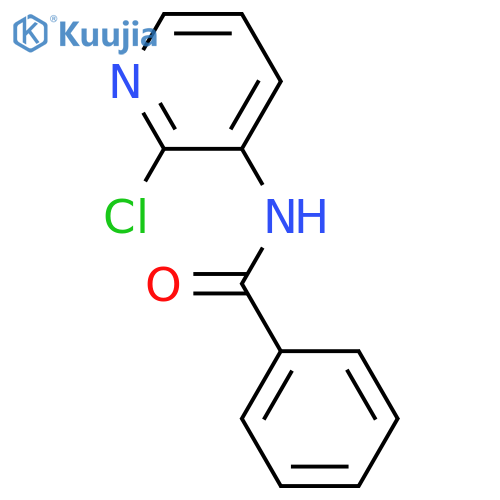

Cas no 91813-32-0 (Benzamide, N-(2-chloro-3-pyridinyl)-)

91813-32-0 structure

Nome del prodotto:Benzamide, N-(2-chloro-3-pyridinyl)-

Numero CAS:91813-32-0

MF:C12H9ClN2O

MW:232.66566157341

CID:1970764

Benzamide, N-(2-chloro-3-pyridinyl)- Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzamide, N-(2-chloro-3-pyridinyl)-

- N-(2-chloro-3-pyridinyl)phenylamide

- N-(2-Chloro-3-pyridinyl)benzamide (ACI)

-

- Inchi: 1S/C12H9ClN2O/c13-11-10(7-4-8-14-11)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,15,16)

- Chiave InChI: NYRKNLRWRFDBST-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=CC=CC=1)NC1C(Cl)=NC=CC=1

Proprietà sperimentali

- Densità: 1.341±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 89-90 ºC

- Punto di ebollizione: 292.4±25.0 ºC (760 Torr),

- Punto di infiammabilità: 130.7±23.2 ºC,

- Solubilità: Molto leggermente solubile (0,16 g/l) (25°C),

Benzamide, N-(2-chloro-3-pyridinyl)- Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A799986-1g |

N-(2-chloropyridin-3-yl)benzamide |

91813-32-0 | 95% | 1g |

$688.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626056-1g |

N-(2-chloropyridin-3-yl)benzamide |

91813-32-0 | 98% | 1g |

¥7087.00 | 2024-04-25 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13837-5g |

N-(2-chloropyridin-3-yl)benzamide |

91813-32-0 | 96% | 5g |

$1390 | 2023-09-07 |

Benzamide, N-(2-chloro-3-pyridinyl)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Triethylamine , 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C → rt

1.2 12 h, -78 °C → rt

1.2 12 h, -78 °C → rt

Riferimento

- Aminolysis of allyl esters with bislithium aryl amides, Tetrahedron Letters, 2006, 47(40), 7229-7231

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 0 °C; 3 h, 0 °C

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

Riferimento

- Palladium-Catalyzed Synthesis of Benzimidazoles and Quinazolinones from Common Precursors, Journal of Organic Chemistry, 2012, 77(21), 9473-9486

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran

1.2 -

1.2 -

Riferimento

- A facile, one-pot synthesis of 2-arylthiazolo[5,4-b]pyridines, Synthesis, 1985, (5), 533-5

Metodo di produzione 5

Condizioni di reazione

Riferimento

- 2-Aryloxazolo- and -thiazolopyridines. Synthesis via cyclization of N-(2-chloro-3-pyridinyl)arylamides and thioamides, Heterocycles, 1984, 22(6), 1383-5

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Palladium-catalyzed cyclization of 2-substituted halogenoarenes by dehydrohalogenation, Tetrahedron, 1984, 40(10), 1919-25

Metodo di produzione 7

Condizioni di reazione

1.1 Solvents: Pyridine

Riferimento

- A new convenient synthesis of 2-aryl- and 2-heteroaryloxazolo[5,4-b]pyridines, Synthesis, 1990, (1), 64-6

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Cyanuric chloride , Pyridine Solvents: Acetonitrile ; 5 min, rt; 10 s, rt; 5 min, 140 °C

Riferimento

- Intensified Microwave-Assisted N-Acylation Procedure - Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core, Synlett, 2017, 28(6), 695-700

Benzamide, N-(2-chloro-3-pyridinyl)- Raw materials

Benzamide, N-(2-chloro-3-pyridinyl)- Preparation Products

Benzamide, N-(2-chloro-3-pyridinyl)- Letteratura correlata

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

91813-32-0 (Benzamide, N-(2-chloro-3-pyridinyl)-) Prodotti correlati

- 1286728-36-6(N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide)

- 37560-43-3(1-(2,4-dimethylphenyl)-1H-pyrrole)

- 2580208-75-7(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(prop-2-en-1-yloxy)methylpiperidine-3-carboxylic acid)

- 1049415-46-4(1-(4-fluorophenyl)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazine)

- 1381260-70-3(6,7-Dimethoxy-3-{(4-methoxyphenyl)-aminomethyl}quinolin-2(1H)-one)

- 226922-92-5(6-Bromo-3,4-dihydro-2,2-dimethyl-2H-chroman-4-amine)

- 796869-33-5(2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride)

- 1291843-36-1({[(4-ethylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate)

- 1286703-09-0(5-4-(2,3-dimethylphenyl)piperazine-1-carbonyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine)

- 2034564-70-8(N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:91813-32-0)Benzamide, N-(2-chloro-3-pyridinyl)-

Purezza:99%

Quantità:1g

Prezzo ($):619.0